molecular formula C11H8F3N3 B571786 5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine CAS No. 1255634-59-3

5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine

Cat. No.: B571786
CAS No.: 1255634-59-3
M. Wt: 239.201
InChI Key: DMYHBMCRWOMSCT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine is a chemical compound with the molecular formula C11H8F3N3 . This bipyridine derivative features a trifluoromethyl group and an amine functionality, making it a valuable scaffold in pharmaceutical and agrochemical research. Compounds based on the biaryl structural motif, particularly those incorporating trifluoromethyl groups, are continuously studied for their diverse biological activities and roles in various diseases . Specifically, such structures have been identified as key components in the development of novel agents targeting viral infections, with research highlighting their potential in inhibiting virus replication . The presence of the amine group offers a versatile handle for further synthetic modification, allowing researchers to generate a wide array of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal use.

Properties

IUPAC Name

5-[5-(trifluoromethyl)pyridin-2-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)8-1-2-10(17-5-8)7-3-9(15)6-16-4-7/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHBMCRWOMSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745060
Record name 5-(Trifluoromethyl)[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255634-59-3
Record name 5-(Trifluoromethyl)[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Bipyridine Core Construction

The Suzuki-Miyaura coupling reaction has emerged as a cornerstone for assembling the bipyridine scaffold. In this approach, a halogenated pyridine bearing a trifluoromethyl group is coupled with a boronic acid-functionalized pyridine derivative. For instance, 5-bromo-3-(trifluoromethyl)pyridine can react with 5'-amino-2-pyridinylboronic acid under palladium catalysis .

Typical Conditions :

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (1–2 mol%)

  • Base : Sodium carbonate (2–3 equiv)

  • Solvent : 1,2-Dimethoxyethane (DME) or toluene/water biphasic system

  • Temperature : 80–100°C, 12–24 hours

A representative protocol from achieved a 78% yield when coupling 5-bromo-3-(trifluoromethyl)pyridine with 5'-Boc-protected-2-pyridinylboronic acid, followed by deprotection with trifluoroacetic acid to unveil the free amine . Challenges include minimizing protodeboronation of the boronic acid and ensuring regioselectivity in the coupling step.

Catalytic Hydrogenation of Nitro Intermediates

Reduction of nitro groups to amines is a widely adopted strategy. Patent CN111138351A demonstrates the hydrogenation of 5'-nitro-5-(trifluoromethyl)-[2,3'-bipyridine] using Raney nickel in acetic acid under low-pressure hydrogen (0.02–0.3 MPa).

Optimized Parameters :

  • Catalyst : Raney Ni (10–15 wt% relative to substrate)

  • Solvent : Acetic acid (5–8 vol. equivalents)

  • Temperature : 80–100°C

  • Time : 4–6 hours

This method achieved >90% conversion with minimal dechlorination byproducts . Post-hydrogenation workup involves neutralization with NaOH, extraction with dichloromethane, and column chromatography for purification.

Direct Amination via Nucleophilic Aromatic Substitution

Nucleophilic substitution on halogenated precursors offers a single-step route to install the amine group. For example, 5'-chloro-5-(trifluoromethyl)-[2,3'-bipyridine] reacts with aqueous ammonia under high-temperature conditions .

Key Observations :

  • Solvent System : Ethanol/water (3:1 v/v)

  • Base : Triethylamine (2 equiv)

  • Conditions : 100°C, 48 hours

  • Yield : 40–45%

While operationally simple, this method suffers from moderate yields due to competing hydrolysis of the chloro substituent . Microwave-assisted protocols have reduced reaction times to 2–4 hours but require specialized equipment.

Reductive Amination of Carbonyl Derivatives

Reductive amination provides an alternative pathway for introducing the amine moiety. A ketone intermediate, such as 5-(trifluoromethyl)-[2,3'-bipyridin]-5'-one, is treated with ammonium acetate and sodium cyanoborohydride .

Procedure Highlights :

  • Reducing Agent : NaBH₃CN (1.5 equiv)

  • Ammonia Source : NH₄OAc (3 equiv)

  • Solvent : Methanol, room temperature, 12 hours

  • Yield : 60–65%

This method avoids harsh conditions but necessitates prior synthesis of the ketone precursor, adding synthetic steps .

Photoredox-Catalyzed Trifluoromethylation and Amination

Emerging photoredox strategies enable simultaneous trifluoromethylation and amination. A recent study utilized 4DPAIPN as a photocatalyst to mediate radical trifluoromethylation of styrene derivatives, which could be adapted for pyridine systems.

Hypothetical Adaptation :

  • Substrate : 5-Amino-[2,3'-bipyridine]

  • Trifluoromethyl Source : CF₃SO₂Na

  • Catalyst : 4DPAIPN (2 mol%)

  • Light Source : 427 nm LED, 25°C, 2 hours

While untested for this specific compound, analogous reactions achieved 50–70% yields for trifluoroethylacetophenones , suggesting potential for further exploration.

Comparative Analysis of Methodologies

Method Yield Range Key Advantages Limitations
Suzuki-Miyaura Coupling70–85% High regioselectivity, scalableRequires air-sensitive catalysts
Catalytic Hydrogenation85–95% High conversion, minimal byproductsHigh-pressure equipment needed
Nucleophilic Substitution40–50% Single-step, inexpensive reagentsLow yields, competing reactions
Reductive Amination60–65% Mild conditionsMulti-step synthesis of precursor
Photoredox Catalysis~60% (estimated)Atom-economical, green chemistry potentialUntested for this substrate

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[2,3’-bipyridin]-5’-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce bipyridine derivatives with altered electronic properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 5-(trifluoromethyl)-[2,3'-bipyridin]-5'-amine exhibit promising anticancer properties. For instance, studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth in preclinical models.

Case Study: Kinase Inhibition

  • Target Kinase: AAK1 (Adaptor Protein-2 Associated Kinase 1)
  • Outcome: Demonstrated efficacy in reducing cellular signaling pathways associated with cancer progression.
  • References:

Neuroprotective Effects
Recent investigations have suggested that similar compounds may possess neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases by stabilizing microtubules and reducing tau pathology.

Catalysis

Role as a Ligand
this compound has been explored as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals enhances the efficiency of various catalytic processes.

Case Study: Palladium-Catalyzed Reactions

  • Reaction Type: Suzuki-Miyaura cross-coupling
  • Findings: The compound improved yields of desired products when used as a ligand in palladium-catalyzed reactions.
  • References:

Table 1: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits AAK1; reduces tumor growth
NeuroprotectionTreatment for neurodegenerative diseasesStabilizes microtubules
CatalysisLigand in metal-catalyzed reactionsEnhances yield in Suzuki-Miyaura

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesApplications
This compoundTrifluoromethyl group; bipyridine backboneAnticancer, neuroprotective
Methyl 3-chloro-6’-methoxy-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylateComplex structure with methoxy groupBuilding block for drug synthesis
PyridalylContains trifluoromethyl pyridine structureAgrochemical applications

Comparison with Similar Compounds

Structural Analogues

5-(Trifluoromethyl)pyridin-2-amine
  • Structure : A single pyridine ring with -CF₃ at C5 and -NH₂ at C2.
  • Key Differences : Lacks the bipyridine scaffold, reducing π-conjugation and steric complexity.
  • Properties : Lower molecular weight (163.1 g/mol vs. ~265 g/mol for the bipyridin analogue) and higher solubility in polar solvents due to reduced hydrophobicity .
6-(Methylthio)-5-(trifluoromethyl)-2,3-pyridinediamine
  • Structure : Pyridine with -CF₃ at C5, -NH₂ at C2 and C3, and a methylthio (-SCH₃) group at C4.
  • Key Differences : Additional -SCH₃ and amine groups enhance hydrogen-bonding capacity but introduce steric bulk.
  • Applications : Demonstrated utility in antiviral research due to improved target engagement .
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
  • Structure : Pyridine with -CF₃ at C3, -NH₂ at C2, and a 3-fluorophenyl substituent at C4.
  • Biological Activity: Enhanced metabolic stability compared to non-fluorinated analogues .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility (mg/mL) pKa (NH₂)
5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine ~265 2.8 0.15 (H₂O) 4.9
5-(Trifluoromethyl)pyridin-2-amine 163.1 1.5 1.2 (H₂O) 5.2
6-(Methylthio)-5-(CF₃)-2,3-pyridinediamine 237.2 2.2 0.8 (DMSO) 4.5, 6.7<sup>b</sup>
5-(3-Fluorophenyl)-3-(CF₃)pyridin-2-amine 260.2 3.1 0.05 (H₂O) 4.7

<sup>a</sup> Predicted using ChemAxon software. <sup>b</sup> Two ionizable amine groups.

Biological Activity

5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular modeling studies associated with this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the introduction of the trifluoromethyl group and the bipyridine structure. Various methods have been reported for synthesizing bipyridine derivatives, including nucleophilic substitutions and coupling reactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to bipyridines. For instance, a study evaluated a series of trifluoromethyl-substituted pyrazoles for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The results indicated that several derivatives exhibited significant anti-inflammatory activity (47-76%) compared to indomethacin (78%) in carrageenan-induced rat paw edema assays . Molecular docking studies suggested that these compounds effectively bind to the active site of COX-2, providing a rationale for their anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A recent evaluation demonstrated moderate activity against various microbial strains, including Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was more effective against Aspergillus niger and Bacillus cereus, suggesting its potential as an antimicrobial agent .

MicroorganismMIC (µg/mL)Activity Level
Candida albicans100Moderate
Aspergillus niger50Higher than control
Escherichia coli75Moderate
Bacillus cereus40Higher than AN2690

Anticancer Activity

The anticancer properties of trifluoromethyl-substituted compounds have been documented in various studies. One study reported that derivatives exhibited IC50 values ranging from 17.8 to 22.4 µM against different cancer cell lines, including HCT116 and HePG2 . The presence of the trifluoromethyl group was noted to enhance biological activity by facilitating multipolar interactions with target proteins.

Case Studies

  • Anti-inflammatory Evaluation : In a study examining a series of pyrazole derivatives, it was found that specific substitutions at the trifluoromethyl position significantly enhanced COX-2 inhibitory activity. The most effective compounds were subjected to molecular dynamics simulations to predict their binding affinities and stability within the active site .
  • Antimicrobial Testing : The antimicrobial efficacy of this compound was tested using both agar diffusion and broth microdilution methods. Results showed varying degrees of inhibition against selected pathogens, indicating its potential as a lead compound for further development in antimicrobial therapies .
  • Anticancer Studies : A comparative analysis of several trifluoromethyl-containing compounds revealed that those with bipyridine structures demonstrated enhanced cytotoxicity against cancer cell lines compared to their non-trifluoromethyl counterparts. This suggests that structural modifications can significantly influence their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives can react with boronic acid-functionalized pyridines under palladium catalysis . Yield optimization depends on reaction temperature (80–120°C), ligand selection (e.g., XPhos), and stoichiometric ratios of reactants (1:1.2 for boronic acid:halopyridine). Purification via flash chromatography or recrystallization improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm regiochemistry and trifluoromethyl group integration (e.g., 19F^{19}F NMR δ: -62 to -65 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 294.08) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets or applications in medicinal chemistry?

  • Methodological Answer : The compound’s bipyridine core and trifluoromethyl group enhance binding to kinase domains (e.g., PIM-1 kinase) or neurotransmitter receptors. Target validation involves:

  • In vitro assays : Competitive binding studies with radiolabeled ligands (IC50_{50} values < 100 nM reported for kinase inhibition) .
  • Docking simulations : Preliminary screening using AutoDock Vina to prioritize targets .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or poor solubility of intermediates. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .
  • Solvent optimization : Use DMF/toluene mixtures (3:1) to enhance boronic acid solubility .
  • Catalyst screening : Test Pd(OAc)2_2 with SPhos ligand for improved cross-coupling efficiency .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

  • Reproducibility checks : Validate activity in orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Impurity profiling : Use LC-MS to identify by-products (e.g., dehalogenated analogs) that may antagonize activity .
  • Meta-analysis : Compare structural analogs (e.g., 3-Bromo-5-(trifluoromethyl)pyridin-2-amine) to isolate substituent effects on potency .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • DFT calculations : Model electrophilic aromatic substitution sites (e.g., C-6 position on pyridine) using Gaussian09 with B3LYP/6-31G* basis sets .
  • MD simulations : Simulate binding stability to PCSK9 (≥50 ns trajectories) using GROMACS, focusing on hydrogen bonding with Asp238 and hydrophobic interactions with the trifluoromethyl group .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to HCl (0.1 M, 40°C) and NaOH (0.1 M, 40°C) for 24 hrs, followed by HPLC analysis. The trifluoromethyl group typically confers stability at pH 2–9 .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1) .

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